2-Bromo-1-(4-methoxy-2,5-dimethyl-phenyl)-ethanone
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Overview
Description
2-Bromo-1-(4-methoxy-2,5-dimethyl-phenyl)-ethanone is an organic compound with the molecular formula C11H13BrO2. It is a brominated ketone derivative of a methoxy-substituted dimethylphenyl group. This compound is primarily used in research settings and has various applications in organic synthesis and chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(4-methoxy-2,5-dimethyl-phenyl)-ethanone typically involves the bromination of 1-(4-methoxy-2,5-dimethylphenyl)ethanone. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction conditions generally include maintaining a low temperature to control the reaction rate and prevent side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes using larger reaction vessels, automated bromine addition systems, and efficient cooling mechanisms to maintain the desired reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(4-methoxy-2,5-dimethyl-phenyl)-ethanone can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic conditions.
Major Products Formed
Nucleophilic substitution: Formation of substituted ethanones with various functional groups.
Reduction: Formation of 1-(4-methoxy-2,5-dimethylphenyl)ethanol.
Oxidation: Formation of 4-methoxy-2,5-dimethylbenzoic acid.
Scientific Research Applications
2-Bromo-1-(4-methoxy-2,5-dimethyl-phenyl)-ethanone is used in various scientific research applications, including:
Organic synthesis: As an intermediate in the synthesis of more complex organic molecules.
Medicinal chemistry: For the development of potential pharmaceutical compounds.
Biological studies: To investigate the effects of brominated compounds on biological systems.
Material science: As a precursor for the synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(4-methoxy-2,5-dimethyl-phenyl)-ethanone depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In reduction reactions, the carbonyl group is converted to an alcohol, while in oxidation reactions, the methoxy group is converted to a carboxylic acid. The molecular targets and pathways involved vary based on the specific reaction and application.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methoxy-2,5-dimethylphenyl)ethanone: The non-brominated precursor of 2-Bromo-1-(4-methoxy-2,5-dimethyl-phenyl)-ethanone.
2-Bromo-1-(4-methoxyphenyl)ethanone: A similar compound lacking the dimethyl substitutions on the phenyl ring.
2-Bromo-1-(4-methylphenyl)ethanone: A compound with a single methyl substitution on the phenyl ring.
Uniqueness
This compound is unique due to the presence of both bromine and methoxy groups, along with two methyl substitutions on the phenyl ring. These structural features contribute to its specific reactivity and applications in various chemical reactions and research fields.
Properties
IUPAC Name |
2-bromo-1-(4-methoxy-2,5-dimethylphenyl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c1-7-5-11(14-3)8(2)4-9(7)10(13)6-12/h4-5H,6H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHWKVVWQCWDAEO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)C)C(=O)CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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